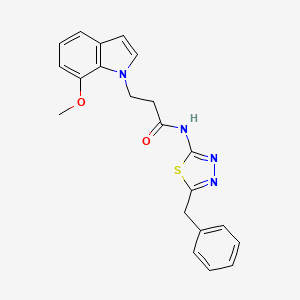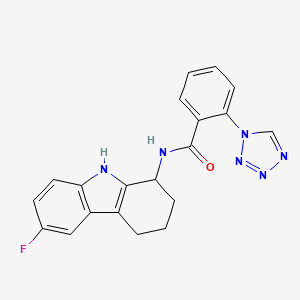![molecular formula C23H22ClN3O B10987530 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one](/img/structure/B10987530.png)
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one is a complex organic compound that features a unique structure combining indole and pyridoindole moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and pyridoindole intermediates, followed by their coupling under specific conditions. Key steps may include:
Halogenation: Introduction of the chlorine atom into the pyridoindole ring.
Coupling Reaction: Using reagents like palladium catalysts to couple the indole and pyridoindole intermediates.
Final Assembly: Formation of the final product through condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.
類似化合物との比較
1-(1H-Indol-3-yl)-2-(1H-indol-3-yl)ethanone: Another indole-based compound with different substituents.
8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: A simpler analog lacking the indole moiety.
Uniqueness: 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one stands out due to its combined indole and pyridoindole structure, which imparts unique chemical and biological properties
特性
分子式 |
C23H22ClN3O |
|---|---|
分子量 |
391.9 g/mol |
IUPAC名 |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C23H22ClN3O/c1-14(10-15-12-25-20-5-3-2-4-17(15)20)23(28)27-9-8-22-19(13-27)18-11-16(24)6-7-21(18)26-22/h2-7,11-12,14,25-26H,8-10,13H2,1H3 |
InChIキー |
SWHIWRALFXKLCU-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10987452.png)

![2-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B10987466.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10987487.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10987488.png)
![N-(4-fluoro-2-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide](/img/structure/B10987498.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B10987505.png)
![N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10987509.png)
![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(1-phenylethyl)acetamide](/img/structure/B10987516.png)
![4,7-dimethoxy-N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10987533.png)
![3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B10987536.png)

![methyl N-{[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B10987540.png)
![N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10987541.png)
